

# Phenoxymethylpenicillin-d5 foundational research

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An In-depth Technical Guide to the Foundational Research of Phenoxymethylpenicillin-d5

#### Introduction

Phenoxymethylpenicillin, commonly known as Penicillin V, is a narrow-spectrum β-lactam antibiotic used in the treatment of a variety of bacterial infections, particularly those caused by Gram-positive organisms.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Phenoxymethylpenicillin-d5 is the deuterated analogue of Penicillin V, where five hydrogen atoms on the phenoxy ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, due to its chemical similarity to the parent drug but distinct mass.[4][5] While deuteration can sometimes be employed to favorably alter a drug's pharmacokinetic profile—a strategy known as "deuterium switch"—the primary role of Phenoxymethylpenicillin-d5 in foundational research is as a tool for precise quantification in complex biological matrices.[6]

This guide provides a comprehensive overview of the core research concerning Phenoxymethylpenicillin-d5, including its synthesis, mechanism of action, pharmacokinetics, and the analytical methods it facilitates.

## **Physicochemical Properties**

The key physicochemical properties of Phenoxymethylpenicillin and its deuterated form are summarized below. The primary difference is the increased molecular weight due to the five deuterium atoms.



| Property          | Phenoxymethylpenicillin     | Phenoxymethylpenicillin-<br>d5                   |
|-------------------|-----------------------------|--|
| Molecular Formula | C16H18N2O5S                 | C16H13D5N2O5S                                    |
| Molar Mass        | 350.39 g/mol [1]            | 355.42 g/mol [7]                                 |
| Alternate Names   | Penicillin V, Penicillin VK | 6-(Phenoxy-d5-<br>acetamido)penicillanic Acid[7] |
| CAS Number        | 87-08-1[1]                  | 1356837-87-0[7]                                  |

## **Synthesis**

The synthesis of penicillins, including Phenoxymethylpenicillin, is a well-established process in pharmaceutical chemistry. The core structure, 6-aminopenicillanic acid (6-APA), is acylated with a specific side chain to produce the desired penicillin derivative. For Phenoxymethylpenicillin, this side chain is phenoxyacetic acid. The synthesis of Phenoxymethylpenicillin-d5 follows the same principle, utilizing a deuterated precursor.

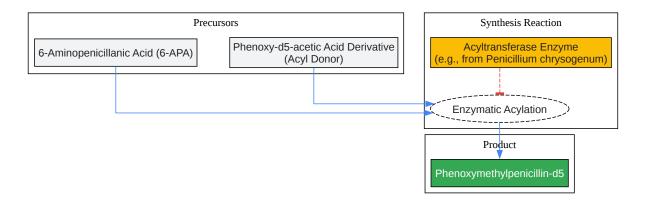
Experimental Protocol: Enzymatic Synthesis of Phenoxymethylpenicillin

This protocol is adapted from the enzymatic synthesis method described for Phenoxymethylpenicillin, which can be modified for the d5 analogue by substituting the acyl donor.[8]

- Enzyme Preparation: Utilize a partially purified α-acylamino-β-lactam acylhydrolase I
   (ALAHase I) enzyme from Erwinia aroideae.[8]
- Reaction Mixture: Prepare a reaction mixture containing 6-aminopenicillanic acid (6-APA) as the acyl acceptor and phenoxy-d5-acetic acid methyl ester as the acyl donor.
- Reaction Conditions: The optimal pH for the transfer of the phenoxyacetyl group to 6-APA is
  6.8.[8] The reaction is carried out at a controlled temperature.
- Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to measure the concentrations of 6-APA, the acyl donor, and the synthesized Phenoxymethylpenicillin-d5.[8]



 Purification: Upon completion, the product is purified from the reaction mixture using standard chromatographic techniques.



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**Figure 1:** General synthesis workflow for Phenoxymethylpenicillin-d5.

### **Mechanism of Action**

The mechanism of action for Phenoxymethylpenicillin-d5 is identical to that of its non-deuterated counterpart. As a  $\beta$ -lactam antibiotic, it targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][9]

- Binding to PBPs: Phenoxymethylpenicillin covalently binds to the active site of PBPs.[10]
- Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.
- Cell Wall Disruption: The inhibition of cell wall maintenance and synthesis leads to the activation of autolytic enzymes (autolysins).



• Bacterial Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][9]



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Figure 2: Mechanism of action pathway for Phenoxymethylpenicillin.

#### **Pharmacokinetics**

While specific pharmacokinetic studies on Phenoxymethylpenicillin-d5 are not prevalent due to its primary use as an analytical standard, the pharmacokinetics of the parent compound, Phenoxymethylpenicillin, are well-documented. It is more acid-stable than Penicillin G, allowing for oral administration.[1]

| Parameter                                    | Value                                  | Reference |
|--|--|-----------|
| Bioavailability                              | 25% to 60%                             | [1][2]    |
| Protein Binding                              | ~80%                                   | [1]       |
| Time to Peak Serum Conc. (t <sub>max</sub> ) | 30-60 minutes                          | [1][11]   |
| Elimination Half-life (t1/2)                 | 30-60 minutes                          | [1]       |
| Metabolism                                   | Hepatic (to inactive penicilloic acid) | [2]       |
| Excretion                                    | Primarily renal (urine)                | [1][2]    |

A study in healthy volunteers showed that after oral doses of 0.4g to 3g, the drug was rapidly absorbed, with peak serum concentrations reached within 0.75 hours.[12][13] The area under



the curve (AUC) increased almost linearly with the dose, and urinary excretion over 10 hours accounted for 37-43% of the administered dose.[12][13] Another study found the unbound (free) serum percentage to be 23%, with a free serum half-life of 55 minutes.[14][15]

# **Analytical Methods and Experimental Protocols**

Phenoxymethylpenicillin-d5 is crucial for the accurate quantification of Phenoxymethylpenicillin in biological samples, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][15] It serves as an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Quantification of Phenoxymethylpenicillin in Human Serum

This protocol is based on established methods for analyzing penicillins in serum.[5][16]

- Sample Preparation (Protein Precipitation):
  - To a 100 μL aliquot of human serum, add a known concentration of Phenoxymethylpenicillin-d5 (internal standard).
  - Add 300 μL of acetonitrile to precipitate proteins.[5]
  - Vortex the mixture vigorously for 1 minute.
  - Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a clean vial for analysis.
- Chromatographic Separation (HPLC):
  - Column: C18 reverse-phase column (e.g., Hypersil ODS, 30cm x 4mm).[17]
  - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][17] A mobile phase of 55% methanol in water with 0.1% formic acid has been used.[5]
  - Flow Rate: Typically 0.4 1.0 mL/min.[5][17]

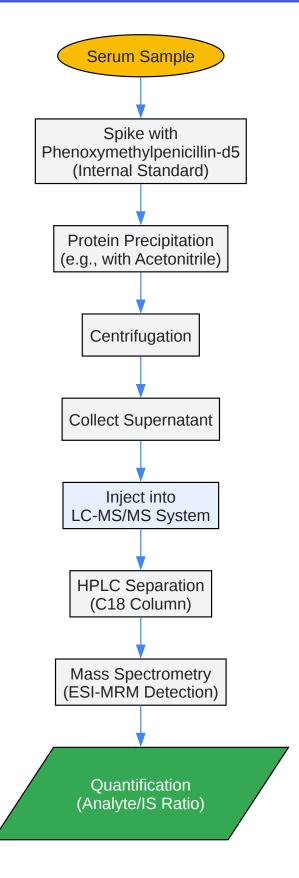






- Injection Volume: 20 μL.[18]
- Mass Spectrometric Detection (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for penicillins.[19]
  - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
  - MRM Transitions: Specific precursor-to-product ion transitions are monitored for both
    Phenoxymethylpenicillin and the Phenoxymethylpenicillin-d5 internal standard.
  - Quantification: The concentration of Phenoxymethylpenicillin is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.





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Figure 3: Bioanalytical workflow for Phenoxymethylpenicillin quantification.



## **In-Vitro Activity**

The antibacterial potency of Phenoxymethylpenicillin is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Organism                         | MIC Value (mg/L) | Reference |
|----------------------------------|------------------|-----------|
| Streptococci (clinical isolates) | 0.004 - 0.008    | [20]      |
| Staphylococcus aureus            | 0.016            | [20]      |
| Clostridium difficile            | 1 to >256        | [20]      |

#### Conclusion

Phenoxymethylpenicillin-d5 is a vital tool in the foundational research and development of its parent antibiotic, Phenoxymethylpenicillin. While its own biological activity and pharmacokinetic profile are presumed to be nearly identical to the non-deuterated form, its key value lies in its application as a stable, reliable internal standard. This role enables the development of robust and accurate bioanalytical methods, such as LC-MS/MS, which are indispensable for performing the pharmacokinetic and clinical studies necessary to ensure the safe and effective use of Phenoxymethylpenicillin in treating bacterial infections.

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